1H-Azireno[2,3-a]indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azireno[2,3-a]indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The compound’s structure consists of a fused aziridine and indolizine ring system, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1H-Azireno[2,3-a]indolizine can be achieved through various synthetic routes. One common method involves the cyclization of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another approach includes the use of radical cyclization/cross-coupling reactions, which offer efficient heterocycle construction and high atom- and step-economy . Industrial production methods often involve the use of transition metal-catalyzed reactions and oxidative coupling strategies .
Analyse Chemischer Reaktionen
1H-Azireno[2,3-a]indolizine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Cycloaddition: Cycloaddition reactions with olefins and other unsaturated compounds are also common.
Major products formed from these reactions include various substituted indolizines and aziridines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1H-Azireno[2,3-a]indolizine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Azireno[2,3-a]indolizine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity. For instance, indolizine derivatives have been shown to inhibit DNA topoisomerase I, leading to the disruption of DNA replication and cell division in cancer cells . The compound’s planar electronic structure also facilitates its interaction with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
1H-Azireno[2,3-a]indolizine can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its fused ring system, which provides distinct chemical reactivity and biological activity compared to other nitrogen-containing heterocycles.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and functional materials
Eigenschaften
CAS-Nummer |
245447-88-5 |
---|---|
Molekularformel |
C8H6N2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
1H-azirino[2,3-a]indolizine |
InChI |
InChI=1S/C8H6N2/c1-2-4-10-5-6-8(9-6)7(10)3-1/h1-5,9H |
InChI-Schlüssel |
AIKMRTXZNROLLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CN2C=C1)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.